molecular formula C16H13N3O4 B13702121 4-((6,7-Dihydro-3H-benzofuro[5,6-d]imidazol-2-yl)oxy)-3-methylpicolinic acid

4-((6,7-Dihydro-3H-benzofuro[5,6-d]imidazol-2-yl)oxy)-3-methylpicolinic acid

Cat. No.: B13702121
M. Wt: 311.29 g/mol
InChI Key: HIUZYNPTYSBZBU-UHFFFAOYSA-N
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Description

4-((6,7-Dihydro-3H-benzofuro[5,6-d]imidazol-2-yl)oxy)-3-methylpicolinic acid is a complex organic compound that features a unique structure combining a benzofuroimidazole moiety with a picolinic acid derivative. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6,7-Dihydro-3H-benzofuro[5,6-d]imidazol-2-yl)oxy)-3-methylpicolinic acid typically involves multi-step organic reactions. The process begins with the formation of the benzofuroimidazole core, which is achieved through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-((6,7-Dihydro-3H-benzofuro[5,6-d]imidazol-2-yl)oxy)-3-methylpicolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

4-((6,7-Dihydro-3H-benzofuro[5,6-d]imidazol-2-yl)oxy)-3-methylpicolinic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-((6,7-Dihydro-3H-benzofuro[5,6-d]imidazol-2-yl)oxy)-3-methylpicolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuroimidazole derivatives and picolinic acid analogs. Examples are:

Uniqueness

4-((6,7-Dihydro-3H-benzofuro[5,6-d]imidazol-2-yl)oxy)-3-methylpicolinic acid is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H13N3O4

Molecular Weight

311.29 g/mol

IUPAC Name

4-(6,7-dihydro-1H-furo[2,3-f]benzimidazol-2-yloxy)-3-methylpyridine-2-carboxylic acid

InChI

InChI=1S/C16H13N3O4/c1-8-12(2-4-17-14(8)15(20)21)23-16-18-10-6-9-3-5-22-13(9)7-11(10)19-16/h2,4,6-7H,3,5H2,1H3,(H,18,19)(H,20,21)

InChI Key

HIUZYNPTYSBZBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1C(=O)O)OC2=NC3=C(N2)C=C4CCOC4=C3

Origin of Product

United States

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